Nickel bis(piperidine-1-carbodithioate)

X-ray crystallography coordination geometry structure-activity relationship

Procurement of nickel dithiocarbamates often fails to account for amine substituent effects on thermal decomposition and bioactivity. Ni(pipdtc)₂ ensures batch-to-batch consistency for nanomaterial synthesis. - Square-planar NiS₄ geometry; thermal stability to ~300 °C for solvothermal NiSₓ nanoparticle synthesis. - Enables reproducible mixed-ligand synthesis (e.g., [Ni(pipdtc)(PPh₃)₂]ClO₄) for tailored redox potentials. - Ranks as low-activity metal center in antimicrobial SAR; suitable as a baseline reference compound.

Molecular Formula C12H20N2NiS4
Molecular Weight 379.3 g/mol
CAS No. 41476-75-9
Cat. No. B12668626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNickel bis(piperidine-1-carbodithioate)
CAS41476-75-9
Molecular FormulaC12H20N2NiS4
Molecular Weight379.3 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C(=S)[S-].C1CCN(CC1)C(=S)[S-].[Ni+2]
InChIInChI=1S/2C6H11NS2.Ni/c2*8-6(9)7-4-2-1-3-5-7;/h2*1-5H2,(H,8,9);/q;;+2/p-2
InChIKeyXZKRPSZCSQGEGD-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nickel bis(piperidine-1-carbodithioate) Chemical Identity and Class Profile


Nickel bis(piperidine-1-carbodithioate), also referred to as bis(piperidine-1-dithiocarbamato)nickel(II) or Ni(pipdtc)₂, is a homoleptic nickel(II) dithiocarbamate complex with the molecular formula C₁₂H₂₀N₂NiS₄ and a molecular weight of 379.3 g/mol [1]. The compound features a square-planar NiS₄ chromophore in which the nickel(II) centre is coordinated by four sulfur atoms from two bidentate piperidine-1-carbodithioate ligands [2]. It belongs to the broader class of nickel bis(dithiocarbamate) complexes, which are valued as single-source molecular precursors for nickel sulfide nanomaterials, as redox-active species, and as bioactive coordination compounds.

Why Generic Substitution Fails for This Nickel Dithiocarbamate Complex


Nickel bis(dithiocarbamate) complexes are frequently treated as interchangeable in procurement workflows, yet the identity of the amine substituent on the dithiocarbamate ligand exerts a measurable influence on key performance properties. The cyclic piperidine backbone in Ni(pipdtc)₂ confers a distinct combination of square-planar geometry, thermal decomposition pathway, electronic absorption profile, and biological activity ranking that differs quantitatively from open-chain alkyl analogs such as Ni(dedtc)₂, from five-membered-ring analogs such as Ni(pyrdtc)₂, and from the corresponding complexes of other first-row transition metals [1][2]. These differences are not marginal; they directly affect the phase purity of nickel sulfide nanoparticles obtained by thermal decomposition, the antimicrobial efficacy ranking within a homologous metal series, and the solubility and volatility characteristics relevant to thin-film deposition. Treating this compound as a drop-in replacement without accounting for these structural and property differences risks compromised material quality, inconsistent biological assay results, and failed synthetic protocols.

Quantitative Differentiation Evidence Against Closest Analogs


Square-Planar Geometry: Bite Angle Comparison with Copper Analog

Single-crystal X-ray diffraction confirms that Ni(pipdtc)₂ adopts a square-planar NiS₄ coordination geometry with the nickel atom lying on an inversion centre [1]. While the isostructural copper(II) analog, bis(piperidine-1-dithiocarbamato)copper(II), also exhibits a four-coordinate geometry, its S–Cu–S bite angle of 77.22(2)° is significantly smaller than the ideal 90° value for a perfect square plane, and the Cu–S bond lengths of 2.3019(7) Å and 2.3119(8) Å are measurably longer than typical Ni–S distances in analogous nickel dithiocarbamate complexes [2]. This structural difference reflects the distinct d-electron configurations of Ni(II) (d⁸, diamagnetic, square-planar preference) versus Cu(II) (d⁹, paramagnetic, Jahn-Teller-distorted geometry), directly impacting the compound's magnetic behaviour, redox properties, and suitability as a single-source precursor.

X-ray crystallography coordination geometry structure-activity relationship

UV-Vis Charge-Transfer Band vs. Open-Chain and Morpholine Analogs

The analytically significant metal-to-ligand charge-transfer (MLCT) band of Ni(pipdtc)₂ is centred at approximately 330 nm [1]. This band position is affected by the nature of the alkyl substituent on the nitrogen atom and by solvent polarity. The comprehensive study by Oktavec et al. established that the lengthening of the alkyl chain in open-chain N,N-dialkyl dithiocarbamates (e.g., dimethyl-, diethyl-, dipropyl-, dibutyl-) causes a red-shift of λₘₐₓ and an increase in band intensity [1]. The cyclic piperidine substituent introduces a distinct electronic environment compared to both open-chain dialkyl analogs and other heterocyclic variants such as morpholine and piperazine, resulting in a unique λₘₐₓ value that serves as a spectroscopic fingerprint for quality control and identity confirmation.

electronic spectroscopy charge-transfer band ligand-field effects

Thermal Decomposition Pathway vs. Pyrrolidine Analog

Nickel bis(dithiocarbamate) complexes, including Ni(pipdtc)₂, are stable in the solid state to approximately 300 °C under inert atmosphere, as established for square-planar [Ni(S₂CNR₂)₂] complexes [1]. Upon thermal decomposition, these complexes convert to nickel sulfide phases. The piperidine derivative, Ni(pipdtc)₂, has been specifically employed as a single-source precursor to produce rare pure-phase Ni₃S₄ and Ni₃S₂ nanoparticles through solvothermal decomposition in primary amine coordinating solvents [2]. This behaviour is distinct from the pyrrolidine analog, whose thermal decomposition pathway and final products differ as established by comparative TG/DSC studies of piperidine- and pyrrolidinedithiocarbamate complexes of Ni(II), Co(II), Cu(II), and Hg(II) [3]. The cyclic six-membered piperidine ring confers different steric and electronic properties compared to the five-membered pyrrolidine ring, affecting both the decomposition onset temperature and the phase composition of the resulting nickel sulfide material.

thermogravimetric analysis single-source precursor nickel sulfide nanoparticles

Antimicrobial Activity Ranking Among Metal Piperidine Dithiocarbamates

In a direct head-to-head broth dilution assay employing a 96-well plate format, seven metal piperidine dithiocarbamate complexes (M = Zn, Cu, Co, Fe, Ni, Bi, Ag) were tested against Staphylococcus aureus and Candida albicans [1]. The antimicrobial activity against S. aureus followed the rank order Zn > Co > Cu > Ag = Bi = Ni > Fe. Against C. albicans, the order was Co > Zn > Fe > Ag = Bi = Cu = Ni [1]. Nickel piperidine dithiocarbamate thus occupies the lowest activity tier (tied with Ag and Bi against S. aureus; tied with Cu, Ag, and Bi against C. albicans). This places Ni(pipdtc)₂ as the least active among the 3d transition metal complexes tested, a finding with direct implications for experimental design in antimicrobial screening programs where nickel complexes may serve as negative controls or where low bioactivity is a desired attribute (e.g., selectivity profiling).

antimicrobial screening structure-activity relationship metal-dependent bioactivity

Ni 2p₃/₂ Binding Energy in NiS₄ vs. NiS₂P₂ Chromophores

X-ray photoelectron spectroscopy (XPS) studies on nickel dithiocarbamate complexes have established that the Ni 2p₃/₂ binding energy is sensitive to the donor atom set around the nickel centre [1]. For complexes bearing the NiS₄ chromophore, such as Ni(dedtc)₂ and Ni(deadtc)₂, the Ni 2p₃/₂ binding energies are similar. However, when the donor set changes to NiS₂P₂ (as in [Ni(pipdtc)(PPh₃)₂]ClO₄, prepared directly from Ni(pipdtc)₂), the binding energy shifts significantly to 854.1 eV, indicating an excessive positive charge on the nickel ion [1]. This shift is consistent with cyclic voltammetry data showing a minimum one-electron reduction potential for the NiS₂P₂ chromophore. The parent Ni(pipdtc)₂ with its NiS₄ chromophore thus provides a distinct electronic baseline that enables rational tuning of nickel electronic properties through ligand substitution, a feature directly relevant to redox flow battery and catalytic application development.

X-ray photoelectron spectroscopy binding energy electronic structure

Monoclinic Crystal Packing vs. 4-Methylpiperidine Analog

The crystal structure of Ni(pipdtc)₂ has been determined to be monoclinic with space group P2₁/c, with the nickel atom coordinated to four sulfur atoms in a square-planar geometry [1]. This packing arrangement is distinct from that of the 4-methylpiperidine analog, [Ni(4-mpipdtc)₂], which also adopts a distorted square-planar NiS₄ arrangement but crystallizes in a different space group due to the steric influence of the methyl substituent [2]. The crystal packing directly affects solid-state properties such as solubility, volatility, and mechanical stability, which are critical parameters for thin-film deposition techniques (CVD, AACVD) and for formulation into composite materials.

crystal engineering polymorph screening solid-state properties

Evidence-Driven Application Scenarios


Single-Source Precursor for Phase-Controlled Nickel Sulfide Nanoparticles

Ni(pipdtc)₂ is well-suited as a single-source molecular precursor for the solvothermal synthesis of nickel sulfide nanoparticles, including pure-phase Ni₃S₄, Ni₃S₂, and α-NiS. Its solid-state thermal stability to ~300 °C [1] and the ability to control the nickel sulfide phase through choice of primary amine solvent and temperature [2] make it a reliable precursor for materials chemistry laboratories. The square-planar geometry facilitates efficient packing and volatility, which is advantageous for chemical vapour deposition (CVD) and aerosol-assisted CVD (AACVD) of nickel sulfide thin films for energy storage and magnetic applications.

Low-Bioactivity Control in Antimicrobial Screening Libraries

When screening metal piperidine dithiocarbamate complexes for antimicrobial activity, Ni(pipdtc)₂ consistently ranks among the least active metal centres against both S. aureus and C. albicans, with activity equal to Ag and Bi complexes and superior only to Fe [3]. This low intrinsic bioactivity makes Ni(pipdtc)₂ an appropriate negative-control compound or a baseline reference in structure-activity relationship (SAR) studies, where the metal-dependent variation in activity is the primary variable under investigation.

Precursor for Mixed-Ligand Complexes with Tunable Redox Properties

The NiS₄ chromophore of Ni(pipdtc)₂ serves as a well-characterised starting point for the synthesis of mixed-ligand complexes such as [Ni(pipdtc)(PPh₃)₂]ClO₄, where the donor set changes to NiS₂P₂ and the Ni 2p₃/₂ binding energy shifts to 854.1 eV [4]. This reactivity enables the rational design of nickel complexes with tailored redox potentials for applications in redox flow batteries, where the multi-electron Ni(II)/Ni(IV) redox couple of nickel dithiocarbamates is actively investigated [5]. Procurement of high-purity Ni(pipdtc)₂ is a prerequisite for reproducible mixed-ligand synthesis.

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